Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate
Description
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS: 2060062-22-6) is a heterocyclic compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.21 g/mol . Its structure features a 1,3-oxazole core substituted with an amino group at position 2, a cyclopropyl group at position 4, and an ethyl ester at position 3. The cyclopropyl substituent introduces steric constraints and unique electronic effects due to its strained three-membered ring. This compound is marketed as a high-purity material for life sciences research, though detailed safety data remain proprietary .
Properties
IUPAC Name |
ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPOHNANYSGORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyclopropyl-2-oxoacetate with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate has garnered attention for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. Its interaction with specific enzymes involved in cancer progression has been documented, highlighting its potential as an anticancer agent.
Case Study: Anticancer Activity
A study conducted on lung cancer cell lines demonstrated that this compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours of treatment. This indicates its potential as a lead compound for further drug development.
Organic Synthesis
The compound serves as a valuable building block in synthetic organic chemistry:
- Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex heterocycles and pharmaceuticals. Its reactivity allows for various chemical transformations such as alkylation and acylation .
Table: Synthetic Reactions Involving this compound
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Alkylation | Substituted oxazoles | Base-catalyzed reactions |
| Acylation | Carboxylic acid derivatives | Acidic conditions |
| Reduction | Amines | Hydrogenation or metal catalysts |
Biological Studies
This compound is being investigated for its interactions with biological macromolecules:
- Enzyme Inhibition : The compound has shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction could influence the pharmacokinetics of other drugs when used in combination therapies.
Case Study: Interaction with Cytochrome P450
In vitro studies revealed that this compound inhibited cytochrome P450 activity by approximately 30%, suggesting its role as a modulator in drug metabolism.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The cyclopropyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
- Steric Effects : The cyclopropyl group in the target compound imposes greater steric hindrance compared to linear substituents (e.g., methyl in or CF₃ in ). This may reduce reactivity in sterically demanding reactions .
- Electronic Effects: The amino group at position 2 enhances nucleophilicity, contrasting with bromo or chloromethyl substituents, which increase electrophilicity .
- Conjugation: The dihedral angle between substituents (e.g., 90.2° in the phenyl-substituted oxazole ) influences resonance stabilization. The cyclopropyl group likely disrupts conjugation due to its non-planar geometry.
Biological Activity
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate is a compound that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the metabolism of endogenous compounds. This interaction suggests potential implications for pharmacokinetics and drug-drug interactions.
- Cell Signaling Pathways : Research indicates that this compound influences cell signaling pathways related to inflammation and apoptosis. These pathways are vital for understanding its potential as an anti-inflammatory or anticancer agent.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Its structure allows it to bind with specific biological macromolecules, potentially altering their activity through mechanisms such as hydrogen bonding and π–π interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The oxazole ring structure allows for interactions with various receptors and enzymes through hydrogen bonding and π–π stacking interactions. This binding can modulate enzyme activity or receptor signaling pathways.
- Inhibition of Fibril Formation : The compound has been noted for its ability to inhibit transthyretin amyloid fibril formation, which is relevant in the context of amyloid diseases such as familial amyloid polyneuropathy.
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound revealed significant cytotoxicity against several cancer cell lines. The compound was tested against HepG2 (liver cancer) and PC12 (neuroblastoma) cells, showing promising results in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 10.5 | Induction of apoptosis |
| PC12 | 12.0 | Cell cycle arrest |
Case Study 2: Enzyme Interaction
Research highlighted the interaction of this compound with cytochrome P450 enzymes. This interaction was characterized by a decrease in enzyme activity, indicating potential applications in modulating drug metabolism.
| Enzyme Type | Activity Change (%) | Reference |
|---|---|---|
| CYP3A4 | -35% | |
| CYP2D6 | -40% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate, and how can reaction progress be monitored?
- Methodology : A common approach involves cyclization reactions under reflux conditions. For analogous oxazole derivatives, refluxing precursors (e.g., urea, cyclopropane-containing compounds) in ethanol with catalysts like sodium acetate has yielded products in ~67% efficiency . Reaction monitoring typically employs thin-layer chromatography (TLC) with hexanes/ethyl acetate (5:2) to track intermediates and confirm completion . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, with characteristic shifts for the cyclopropyl group (δ ~1–2 ppm in ¹H NMR) and ester carbonyl (δ ~160–165 ppm in ¹³C NMR) .
- Key Data :
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol |
| Catalyst | Sodium acetate |
| Reaction Time | 3–12 hours |
| Yield | 60–70% |
Q. How is the crystal structure of this compound determined, and what software is used?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and resonance contributions . For oxazole derivatives, crystallographic data often reveal non-planar arrangements (e.g., 90.2° dihedral angle between oxazole and substituent rings), impacting electronic conjugation .
- Key Observations :
- Cyclopropyl groups introduce steric constraints, reducing conjugation .
- Resonance structures contribute ~38.7% to the electronic configuration, calculated via HOSE models .
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodology : High-performance liquid chromatography (HPLC) and mass spectrometry (EI-MS) are standard for purity evaluation. For example, EI-MS of similar oxazole esters shows molecular ion peaks (e.g., m/z 170.069 for methyl-substituted analogs) . Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition temperatures >200°C typical for oxazole esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in the synthesis of this compound?
- Methodology : Kinetic control via low-temperature reactions (0–40°C) and pH adjustments (e.g., using DIEA as a base) reduces side reactions like ester hydrolysis . Solvent selection (e.g., DMF for Boc-protection steps) enhances yield by stabilizing intermediates . Design of experiments (DoE) frameworks can systematically optimize parameters like temperature, solvent polarity, and catalyst loading .
- Case Study : A 71% yield improvement was achieved for a methyl-substituted analog by replacing methanol with DMF during Boc-protection .
Q. How do structural contradictions in spectroscopic vs. crystallographic data arise, and how are they resolved?
- Methodology : Discrepancies between NMR (solution state) and SCXRD (solid state) often stem from dynamic effects (e.g., conformational flexibility). For example, crystallography may reveal non-planar geometries undetectable by NMR. Hybrid approaches, such as DFT calculations (e.g., using Gaussian or ORCA), reconcile these differences by modeling electronic environments .
Q. What computational tools are recommended for modeling the electronic properties of this compound?
- Methodology : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO), aiding in understanding reactivity. PubChem CID 125079709 provides computational data (e.g., LogP, polar surface area) for pharmacokinetic modeling . Molecular docking (AutoDock Vina) can simulate interactions with biological targets like serum albumin, as shown for analogous oxadiazoles .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology : Antimicrobial activity is tested via broth microdilution (MIC assays against E. coli or S. aureus). Anticancer potential is assessed using MTT assays on cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated from dose-response curves . Structural analogs exhibit IC₅₀ values <10 µM in preliminary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
